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Cat. No.: B11928847 Get Quote

The immunogenicity of lipid nanoparticle (LNP) delivery systems is a critical consideration in

the development of mRNA-based vaccines and therapeutics. The inherent properties of the

LNP components can significantly influence the nature and magnitude of the host immune

response, impacting both safety and efficacy. This guide provides a comparative assessment of

the immunogenicity of LNPs formulated with the ionizable lipid 113-O16B against other

commonly used alternatives, supported by available experimental data and detailed

methodologies.

While direct and comprehensive immunogenicity data for LNPs specifically formulated with

113-O16B is limited in publicly available literature, we can draw valuable insights from studies

on structurally related ionizable lipids. The 113-O series of lipidoids, characterized by a

disulfide bond-containing tail, has been investigated for its potential in targeted mRNA delivery.

A notable study by Chen et al. provides a direct comparison of LNPs formulated with a similar

lipidoid, 113-O12B, against those formulated with the well-established ALC-0315, a key

component in the Pfizer-BioNTech COVID-19 vaccine.[1][2] This comparison, focused on a

cancer vaccine application, offers a glimpse into the in vivo immune response elicited by this

class of lipids.

Comparative Immunogenicity: 113-O12B versus
ALC-0315
A study by Chen et al. (2022) evaluated the efficacy of an mRNA cancer vaccine delivered by

LNPs formulated with either 113-O12B or ALC-0315. The key findings related to the immune
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response are summarized below.[1][2]

Immunological
Parameter

113-O12B LNP ALC-0315 LNP Reference

Antigen-Specific

Antibody Response
Comparable Comparable [1]

CD8+ T Cell

Response
Stronger Weaker [1]

Lymph Node Targeting
Increased and specific

expression
Lower expression [1][2]

This data suggests that LNPs formulated with the 113-O series lipidoid can elicit a robust and

potentially superior cell-mediated immune response, a critical factor for indications like cancer

immunotherapy. The enhanced lymph node targeting of the 113-O12B LNP likely contributes to

this improved T cell activation.[1][2]

Broader Immunogenicity Profile: Comparison with
Benchmark Ionizable Lipids
To provide a more comprehensive picture of LNP immunogenicity, it is essential to consider

other key parameters such as cytokine induction, complement activation, and the potential for

generating anti-PEG antibodies. As direct data for 113-O16B on these aspects are not

available, this section presents a summary of findings for widely used ionizable lipids: SM-102

(Moderna COVID-19 vaccine), ALC-0315 (Pfizer-BioNTech COVID-19 vaccine), and DLin-MC3-

DMA (Onpattro®).

Cytokine Induction
The innate immune response to LNPs often involves the production of pro-inflammatory

cytokines. The profile and intensity of this cytokine storm can vary significantly depending on

the ionizable lipid component.
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Cytokine SM-102 LNP ALC-0315 LNP
DLin-MC3-DMA
LNP

IL-6 High Moderate Low

TNF-α High Moderate Low

IL-1β Moderate Low Low

IFN-γ Variable Variable Variable

Note: The levels indicated are relative and based on a synthesis of findings from multiple

preclinical studies. The exact cytokine profile can be influenced by the experimental model and

specific LNP composition.

Complement Activation
Activation of the complement system is another important aspect of LNP immunogenicity,

which can lead to rapid clearance of the nanoparticles and, in some cases, hypersensitivity

reactions.

Complement Activation
Marker

LNP Formulation Observation

sC5b-9 (Terminal Complement

Complex)
Comirnaty (ALC-0315)

Significant increase in human

serum

C5a Comirnaty (ALC-0315)
Significant increase in human

serum

Bb Comirnaty (ALC-0315)
Indicates activation of the

alternative pathway

C4d Comirnaty (ALC-0315)

Less pronounced increase,

suggesting lower classical

pathway activation

Data is primarily based on studies of the Comirnaty vaccine, which utilizes ALC-0315.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anti-PEG Antibody Response
The inclusion of polyethylene glycol (PEG) lipids in LNP formulations to increase circulation

time can lead to the production of anti-PEG antibodies, which may impact the safety and

efficacy of subsequent doses. The propensity to induce an anti-PEG response can be

influenced by the overall LNP composition.

Antibody Isotype LNP Formulation Observation

Anti-PEG IgM mRNA-LNP (general)
Can be induced, particularly

after a second injection.

Anti-PEG IgG mRNA-LNP (general)
Can be induced, but the

response may be variable.

The induction of anti-PEG antibodies is a known phenomenon for PEGylated nanoparticles,

though the specific influence of different ionizable lipids on this response is an area of ongoing

research.

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of LNP

immunogenicity. Below are outlines for key experiments.

In Vivo Immunogenicity Assessment in Mice
Objective: To evaluate the adaptive immune response (antibody and T cell) to an antigen

delivered by LNPs.

Protocol Outline:

Animal Model: 6-8 week old BALB/c or C57BL/6 mice.

Vaccination: Immunize mice intramuscularly (i.m.) with mRNA-LNPs encoding a model

antigen (e.g., ovalbumin). A control group receiving LNPs with a non-coding mRNA or buffer

should be included. A prime-boost strategy (e.g., day 0 and day 21) is often employed.
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Sample Collection: Collect blood samples at specified time points (e.g., pre-immunization, 2

weeks post-prime, 2 weeks post-boost) to obtain serum for antibody analysis. Spleens can

be harvested at the end of the study for T cell analysis.

Antibody Titer Measurement (ELISA):

Coat ELISA plates with the recombinant antigen.

Block non-specific binding sites.

Add serially diluted serum samples.

Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse

IgG).

Add a substrate and measure the absorbance to determine antibody titers.

T Cell Response Analysis (ELISpot or Intracellular Cytokine Staining):

Isolate splenocytes from immunized mice.

Restimulate splenocytes in vitro with the specific antigen or peptides.

For ELISpot, measure the number of antigen-specific cytokine-secreting cells (e.g., IFN-γ).

For intracellular cytokine staining, use flow cytometry to identify and quantify antigen-

specific T cells (e.g., CD8+ IFN-γ+) based on surface markers and intracellular cytokine

expression.

In Vitro Cytokine Release Assay
Objective: To assess the in vitro induction of cytokines by LNPs in human immune cells.

Protocol Outline:

Cell Source: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human

donors.

Cell Culture: Culture PBMCs in a suitable medium.
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LNP Treatment: Add different concentrations of LNPs to the cell cultures. A negative control

(vehicle) and a positive control (e.g., LPS) should be included.

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.

Cytokine Measurement: Quantify the levels of various cytokines (e.g., IL-6, TNF-α, IL-1β,

IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual

ELISAs.

Complement Activation Assay
Objective: To measure the activation of the complement system by LNPs in human serum.

Protocol Outline:

Serum Preparation: Obtain fresh human serum from healthy donors.

LNP Incubation: Incubate LNPs with the serum at 37°C for a defined time (e.g., 30-60

minutes). A negative control (buffer) and a positive control (e.g., zymosan) should be

included.

Assay: Measure the levels of complement activation products in the serum.

ELISA: Use commercially available ELISA kits to quantify specific complement

components like C3a, C5a, and the soluble terminal complement complex (sC5b-9).

Western Blot: Separate serum proteins by SDS-PAGE, transfer to a membrane, and probe

with antibodies specific for complement proteins and their cleavage products (e.g., C3b).

Anti-PEG Antibody ELISA
Objective: To detect and quantify anti-PEG antibodies in serum samples.

Protocol Outline:

Plate Coating: Coat ELISA plates with a PEG-conjugated protein (e.g., PEG-BSA).
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Blocking: Block non-specific binding sites.

Sample Incubation: Add diluted serum samples from LNP-treated and control

animals/subjects.

Detection: Add a secondary antibody that recognizes the specific isotype of the anti-PEG

antibody (e.g., HRP-conjugated anti-human IgM or IgG).

Substrate and Measurement: Add a substrate and measure the absorbance to determine the

presence and relative levels of anti-PEG antibodies.

Visualizing Key Pathways and Workflows
To further clarify the processes involved in assessing LNP immunogenicity, the following

diagrams illustrate a typical experimental workflow and the major signaling pathways activated

by LNPs.
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Caption: Experimental workflow for assessing LNP immunogenicity.
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Caption: LNP-induced innate immune signaling pathways.

In conclusion, while direct immunogenicity data for 113-O16B based LNPs remains to be fully

elucidated in public literature, comparative data from the structurally similar 113-O12B

suggests a promising profile for inducing robust cellular immunity. For a comprehensive risk-

benefit assessment, further studies are warranted to characterize the cytokine induction,

complement activation potential, and anti-PEG antibody response of 113-O16B containing
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LNPs in direct comparison to established industry benchmarks. The experimental protocols and

comparative data provided in this guide offer a framework for conducting such critical

evaluations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b11928847?utm_src=pdf-custom-synthesis
https://www.pnas.org/doi/10.1073/pnas.2207841119
https://pubmed.ncbi.nlm.nih.gov/35969778/
https://pubmed.ncbi.nlm.nih.gov/35969778/
https://www.benchchem.com/product/b11928847#assessing-the-immunogenicity-of-113-o16b-based-lnps
https://www.benchchem.com/product/b11928847#assessing-the-immunogenicity-of-113-o16b-based-lnps
https://www.benchchem.com/product/b11928847#assessing-the-immunogenicity-of-113-o16b-based-lnps
https://www.benchchem.com/product/b11928847#assessing-the-immunogenicity-of-113-o16b-based-lnps
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11928847?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

